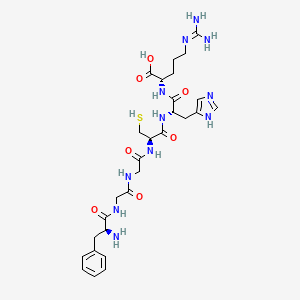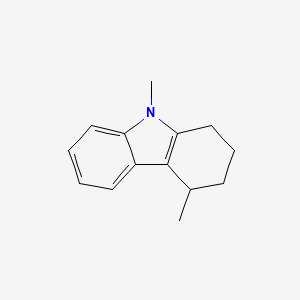
4,9-Dimethyl-2,3,4,9-tetrahydro-1h-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,9-Dimethyl-2,3,4,9-tetrahydro-1h-carbazole is a heterocyclic compound with a molecular formula of C14H17N. It belongs to the class of tetrahydrocarbazoles, which are known for their diverse biological activities and applications in various fields of science and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-Dimethyl-2,3,4,9-tetrahydro-1h-carbazole typically involves the reaction of substituted phenylhydrazines with cyclohexanone under acidic conditions, following the Fischer indole synthesis method . The reaction mixture is refluxed, and the resulting product is purified through crystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
4,9-Dimethyl-2,3,4,9-tetrahydro-1h-carbazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carbazolones or benzazonine-diones, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the carbazole ring.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Hypervalent iodine compounds, hydrogen peroxide, organic hydroperoxides, selenium (IV) oxide, and pyridinium chlorochromate are commonly used oxidants.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution Reagents: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
Oxidation: Carbazolones and benzazonine-diones.
Reduction: Various reduced derivatives of the parent compound.
Substitution: Substituted carbazole derivatives with different functional groups.
科学的研究の応用
4,9-Dimethyl-2,3,4,9-tetrahydro-1h-carbazole has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4,9-Dimethyl-2,3,4,9-tetrahydro-1h-carbazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydrocarbazole: A parent compound with similar structural features but lacking the dimethyl substitutions.
3,6-Dimethyl-2,3,4,9-tetrahydro-1H-carbazole: Another dimethyl-substituted tetrahydrocarbazole with different substitution positions.
1,2,3,4-Tetrahydro-9H-carbazole: A structurally related compound with different substitution patterns.
Uniqueness
4,9-Dimethyl-2,3,4,9-tetrahydro-1h-carbazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of dimethyl groups at positions 4 and 9 enhances its stability and reactivity, making it a valuable compound for various applications .
特性
CAS番号 |
683800-15-9 |
|---|---|
分子式 |
C14H17N |
分子量 |
199.29 g/mol |
IUPAC名 |
4,9-dimethyl-1,2,3,4-tetrahydrocarbazole |
InChI |
InChI=1S/C14H17N/c1-10-6-5-9-13-14(10)11-7-3-4-8-12(11)15(13)2/h3-4,7-8,10H,5-6,9H2,1-2H3 |
InChIキー |
TYZOXZPLANVAAK-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC2=C1C3=CC=CC=C3N2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


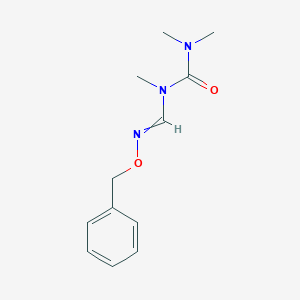
![Dibenzyl N-[(4-methoxyphenyl)methyl]-L-aspartate](/img/structure/B12526536.png)
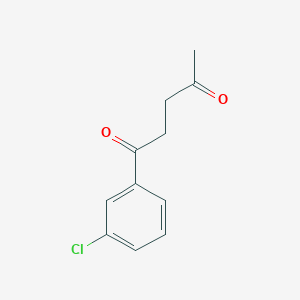

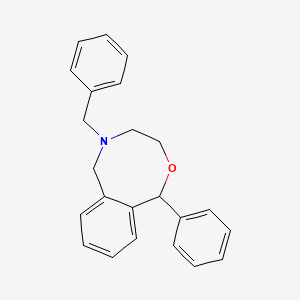
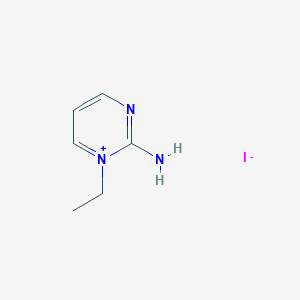
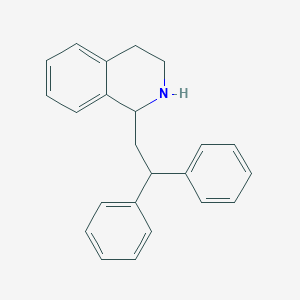
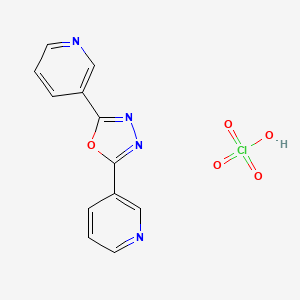
![6-[2-(Propan-2-ylidene)hydrazinyl]pyridine-3-carboxamide](/img/structure/B12526587.png)

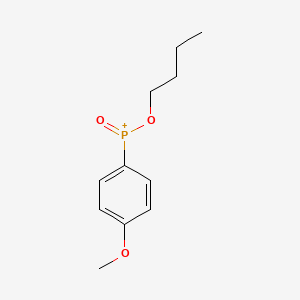
![4-[Bis(4-methoxyphenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole](/img/structure/B12526596.png)
![9-Phosphabicyclo[3.3.1]nonane, 9,9'-(1,2-dimethyl-1,2-ethanediyl)bis-](/img/structure/B12526612.png)
